molecular formula C6H10N2S B13538232 2-(Thiazol-4-yl)propan-2-amine

2-(Thiazol-4-yl)propan-2-amine

Cat. No.: B13538232
M. Wt: 142.22 g/mol
InChI Key: KAITXZUKKGZABW-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)propan-2-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-4-yl)propan-2-amine typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method involves the reaction of thiazole with an alkylamine under controlled conditions. For example, the reaction of 4-bromoacetophenone with thiourea in the presence of a catalyst like iodine can yield thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(1,3-Thiazol-4-yl)propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazol-4-yl)propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and industrial chemicals.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propan-2-amine

InChI

InChI=1S/C6H10N2S/c1-6(2,7)5-3-9-4-8-5/h3-4H,7H2,1-2H3

InChI Key

KAITXZUKKGZABW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC=N1)N

Origin of Product

United States

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